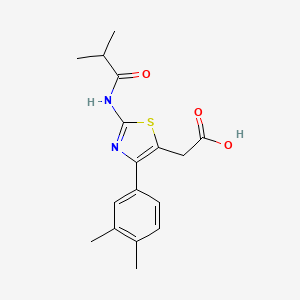
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with a molecular weight of 361.5 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Métodos De Preparación
The synthesis of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex molecules . The reaction involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Análisis De Reacciones Químicas
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects .
Comparación Con Compuestos Similares
tert-Butyl isobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-methyl-1H-pyrrolo [2,3-b]pyridin-3-yl)methylcarbamate: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
tert-Butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: This compound is used as a reagent in the synthesis of tricyclic heterocycles and has different functional groups compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity and selectivity, which make it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C21H35N3O2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methylpropyl)-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H35N3O2/c1-15(2)14-24(20(25)26-21(5,6)7)19-11-10-17(13-22-19)18-9-8-12-23(18)16(3)4/h10-11,13,15-16,18H,8-9,12,14H2,1-7H3 |
Clave InChI |
FLDZYMYCWPJIKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C1=NC=C(C=C1)C2CCCN2C(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
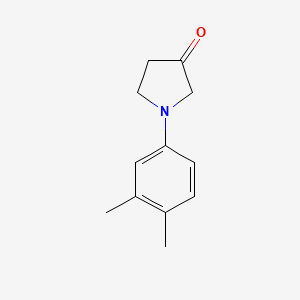
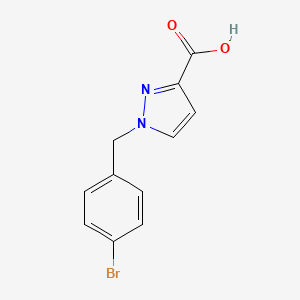
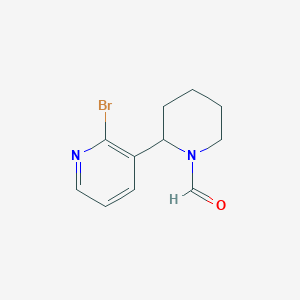
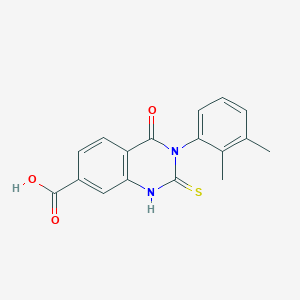
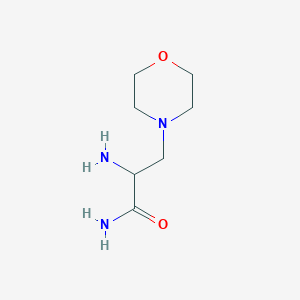
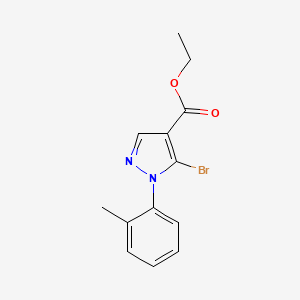
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
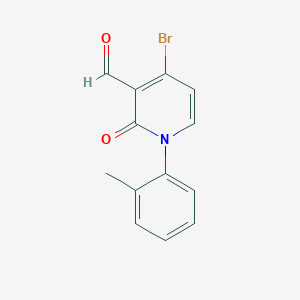
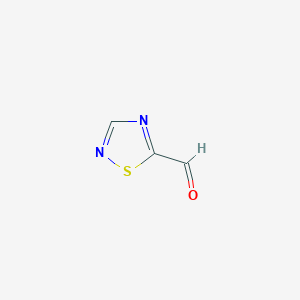
![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)
